

# developing analytical methods for N-cyclohexyl-N-ethyl-2-methylbenzamide quantification

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## Compound of Interest

Compound Name: *N-cyclohexyl-N-ethyl-2-methylbenzamide*

Cat. No.: *B11156944*

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An in-depth technical guide for the analytical method development and validation of **N-cyclohexyl-N-ethyl-2-methylbenzamide**.

## Introduction & Analytical Target Profile (ATP)

**N-cyclohexyl-N-ethyl-2-methylbenzamide** (C<sub>16</sub>H<sub>23</sub>NO) is a highly lipophilic, sterically hindered tertiary amide. Structurally related to insect repellents like DEET (N,N-diethyl-3-methylbenzamide) and various pharmacologically active benzamide derivatives, its precise quantification in complex biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling and toxicological assessments[1][2].

Following the principles of the ICH Q14 guidelines for Analytical Procedure Development, our first step is establishing the Analytical Target Profile (ATP)[3][4]. The ATP dictates that the method must selectively quantify the intact analyte in human plasma over a dynamic range of 1 to 500 ng/mL, with an accuracy of ±15% (±20% at the Lower Limit of Quantification, LLOQ), ensuring the procedure is fundamentally "fit for purpose"[5][6].

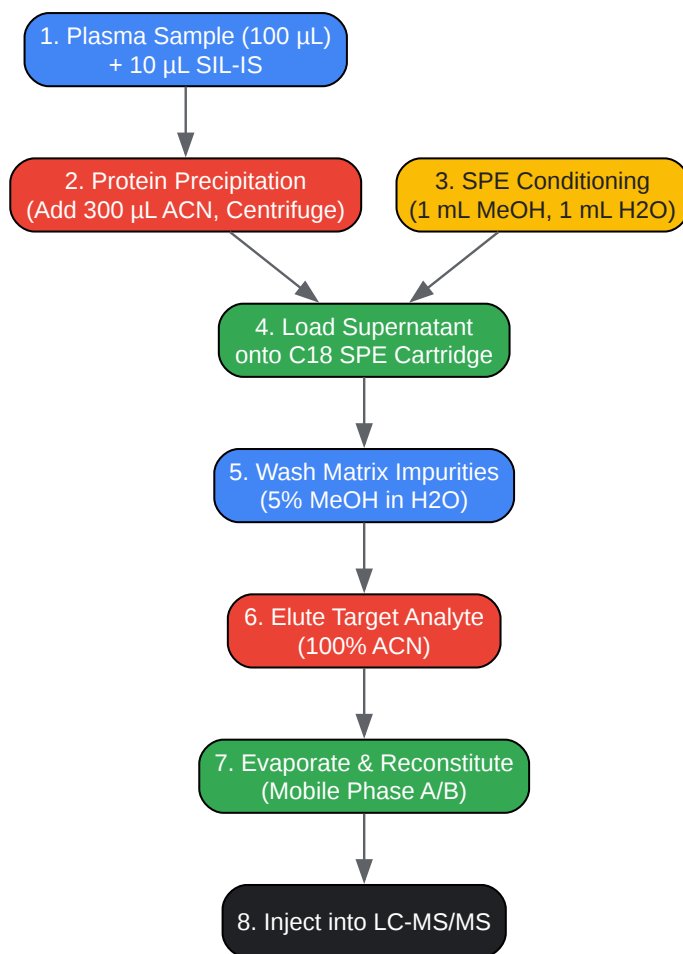
## Methodological Rationale: Causality Behind the Choices

To achieve the ATP, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach was selected over Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS is traditionally utilized for lower molecular weight toluamides, the bulky cyclohexyl group in this specific compound significantly increases its boiling point and thermal lability, which can lead to degradation in a GC inlet[2]. LC-MS/MS, utilizing positive Electrospray Ionization (ESI+), allows for the direct analysis of the intact molecule[1][7].

The Self-Validating Extraction System: Plasma contains high concentrations of phospholipids and endogenous proteins that cause severe ion suppression in the ESI source. To counteract this, we employ a hybrid sample preparation approach: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE). Furthermore, the protocol mandates the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically **N-cyclohexyl-N-ethyl-2-methylbenzamide-d5**. This creates a self-validating system: any absolute loss of the analyte during SPE or signal suppression during ionization is proportionally mirrored by the SIL-IS. Consequently, the analyte-to-IS peak area ratio remains mathematically constant, ensuring absolute trustworthiness in the quantitative output[6].

## Experimental Workflows

The analytical process is divided into two primary workflows: Sample Preparation and LC-MS/MS Analysis.



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Caption: Step-by-step sample preparation workflow utilizing PPT and Solid-Phase Extraction.



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Caption: LC-MS/MS analytical pathway detailing the Multiple Reaction Monitoring (MRM) stages.

## Step-by-Step Methodological Protocol Reagent Preparation

- Mobile Phase A: 0.1% Formic acid in LC-MS grade water. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the tertiary amide nitrogen in the ESI+ source[8].
- Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN). Causality: ACN provides lower backpressure and sharper peak shapes for sterically hindered amides compared to methanol, minimizing peak tailing[1].
- Standard Solutions: Prepare a 1 mg/mL primary stock of **N-cyclohexyl-N-ethyl-2-methylbenzamide** in methanol. Dilute serially to create working standards from 10 to 5000 ng/mL[7].

## Sample Extraction (SPE)

- Aliquot 100  $\mu$ L of human plasma into a microcentrifuge tube.
- Add 10  $\mu$ L of the SIL-IS working solution (500 ng/mL).
- Add 300  $\mu$ L of cold ACN to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C[2].
- Condition a 30 mg/1 mL C18 SPE cartridge with 1 mL methanol followed by 1 mL water.
- Load the supernatant from step 3 onto the cartridge.
- Wash with 1 mL of 5% methanol in water to elute polar interferences.
- Elute the analyte with 1 mL of 100% ACN.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100  $\mu$ L of Mobile Phase A:B (50:50, v/v).

## Chromatographic & Mass Spectrometric Conditions

- Column: Sub-2  $\mu$ m C18 UHPLC column (e.g., 50 mm  $\times$  2.1 mm, 1.7  $\mu$ m) maintained at 40°C.
- Gradient:

- 0.0 - 0.5 min: 20% B
- 0.5 - 2.5 min: Linear ramp to 95% B
- 2.5 - 3.5 min: Hold at 95% B (Column wash)
- 3.5 - 4.5 min: Re-equilibrate at 20% B
- Flow Rate: 0.4 mL/min.
- MS/MS Parameters (MRM Mode):
  - Precursor Ion: m/z 246.2 [M+H]<sup>+</sup>
  - Quantifier Product Ion: m/z 119.1 (2-methylbenzoyl cation; Collision Energy = 22 eV).
  - Qualifier Product Ion: m/z 91.1 (tropylium ion; Collision Energy = 35 eV).

## Method Validation Data

The method was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry[6][9] and ICH Q2(R2) guidelines[3][10].

Table 1: Linearity and Sensitivity

Parameter	Value / Result	Regulatory Threshold (FDA/ICH)
<b>Dynamic Range</b>	<b>1.0 – 500 ng/mL</b>	<b>N/A</b>
Regression Equation	$y = 0.0452x + 0.0014$	N/A
Correlation Coefficient (R <sup>2</sup> )	0.9985	≥ 0.990
LLOQ Accuracy	104.2%	80% – 120%

| LLOQ Precision (%CV) | 11.4% | ≤ 20% |

Table 2: Intra-Day and Inter-Day Precision and Accuracy (Evaluated at Low, Mid, and High Quality Control (QC) levels; n=6 per level)

QC Level (ng/mL)	Intra-Day Accuracy (%)	Intra-Day Precision (%CV)	Inter-Day Accuracy (%)	Inter-Day Precision (%CV)
<b>Low (3.0)</b>	<b>98.5</b>	<b>6.2</b>	<b>101.3</b>	<b>7.8</b>
Mid (250)	102.1	4.1	100.5	5.4

| High (400) | 99.4 | 3.5 | 98.9 | 4.2 |

Table 3: Matrix Effect and Extraction Recovery

QC Level (ng/mL)	Extraction Recovery (%)	Matrix Factor (IS-Normalized)
<b>Low (3.0)</b>	<b>88.4 ± 4.2</b>	<b>0.98 ± 0.05</b>

| High (400) | 91.2 ± 3.1 | 1.02 ± 0.03 |

Interpretation: An IS-normalized matrix factor close to 1.0 indicates that the SIL-IS perfectly compensates for any ion suppression caused by the plasma matrix, fulfilling the requirement for a self-validating assay[6].

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